molecular formula C11H12N4O6 B14699121 Ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate CAS No. 17767-38-3

Ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate

Cat. No.: B14699121
CAS No.: 17767-38-3
M. Wt: 296.24 g/mol
InChI Key: LVJPOPBBYFTTPI-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate is an organic compound with the molecular formula C11H12N4O6 It is known for its distinctive structure, which includes a dinitrophenyl hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate typically involves the reaction of ethyl acetoacetate with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using hydrochloric acid as a catalyst. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. After completion, the product is isolated through filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the hydrazine moiety under mild conditions.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

Ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate involves its interaction with molecular targets through its hydrazine and dinitrophenyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s ability to undergo redox reactions also contributes to its biological effects, as it can generate reactive oxygen species that induce oxidative stress in cells.

Comparison with Similar Compounds

Ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate can be compared with other dinitrophenyl hydrazine derivatives, such as:

    2,4-Dinitrophenylhydrazine: A simpler compound used in the detection of carbonyl compounds.

    2-(2,4-Dinitrophenyl)hydrazono-4-oxothiazolidine derivatives: Known for their anticancer activity.

    2,6-Di-tert-butyl-4-{[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}phenol: Used as an antioxidant in polymers and lubricants.

This compound is unique due to its ester functionality, which can influence its reactivity and solubility compared to other similar compounds.

Properties

CAS No.

17767-38-3

Molecular Formula

C11H12N4O6

Molecular Weight

296.24 g/mol

IUPAC Name

ethyl 2-[(2,4-dinitrophenyl)hydrazinylidene]propanoate

InChI

InChI=1S/C11H12N4O6/c1-3-21-11(16)7(2)12-13-9-5-4-8(14(17)18)6-10(9)15(19)20/h4-6,13H,3H2,1-2H3

InChI Key

LVJPOPBBYFTTPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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